Dimethyl 3,6-dimethoxyphthalate Dimethyl 3,6-dimethoxyphthalate
Brand Name: Vulcanchem
CAS No.: 65489-47-6
VCID: VC19389431
InChI: InChI=1S/C12H14O6/c1-15-7-5-6-8(16-2)10(12(14)18-4)9(7)11(13)17-3/h5-6H,1-4H3
SMILES:
Molecular Formula: C12H14O6
Molecular Weight: 254.24 g/mol

Dimethyl 3,6-dimethoxyphthalate

CAS No.: 65489-47-6

Cat. No.: VC19389431

Molecular Formula: C12H14O6

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 3,6-dimethoxyphthalate - 65489-47-6

Specification

CAS No. 65489-47-6
Molecular Formula C12H14O6
Molecular Weight 254.24 g/mol
IUPAC Name dimethyl 3,6-dimethoxybenzene-1,2-dicarboxylate
Standard InChI InChI=1S/C12H14O6/c1-15-7-5-6-8(16-2)10(12(14)18-4)9(7)11(13)17-3/h5-6H,1-4H3
Standard InChI Key VIDQHWQUEYHLMI-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C(C=C1)OC)C(=O)OC)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Dimethyl 3,6-dimethoxyphthalate (C₁₂H₁₄O₆) is a diester of phthalic acid with methoxy substituents. Its molecular structure combines two methyl ester groups at the ortho positions (1,2-) and methoxy groups at the meta (3,6-) positions of the aromatic ring. The addition of methoxy groups introduces steric and electronic effects that distinguish it from simpler phthalates like dimethyl phthalate (DMP, C₁₀H₁₀O₄) .

Molecular Formula and Weight

  • Molecular formula: C₁₂H₁₄O₆

  • Molecular weight: 254.24 g/mol (calculated based on isotopic composition ).

Spectroscopic Data

While specific spectral data for dimethyl 3,6-dimethoxyphthalate are unavailable, analogous compounds such as dimethyl 3,5-dimethoxyphthalate (CAS 24953-73-9) suggest characteristic infrared (IR) peaks for ester carbonyl (~1700 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹). Nuclear magnetic resonance (NMR) would likely show distinct aromatic proton signals split by substituent positions .

Synthesis and Production Pathways

The synthesis of dimethyl 3,6-dimethoxyphthalate likely follows a multi-step esterification and functionalization process, drawing parallels to dimethyl phthalate production .

Esterification of Phthalic Anhydride

The base structure could be derived from phthalic anhydride, which undergoes esterification with methanol in the presence of acid catalysts (e.g., sulfuric acid) :

Phthalic anhydride+2CH3OHH2SO4Dimethyl phthalate+H2O\text{Phthalic anhydride} + 2\text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Dimethyl phthalate} + \text{H}_2\text{O}

Subsequent methoxylation at the 3- and 6-positions would require electrophilic aromatic substitution or directed ortho-metalation strategies, though specific conditions remain undocumented in available literature.

Purification Techniques

Post-synthesis purification may involve:

  • Ion exchange: To remove residual metal ions (e.g., sodium) introduced during neutralization .

  • Azeotropic stripping: Steam or nitrogen stripping under vacuum to eliminate volatile impurities like methyl benzoate .

Table 1: Comparative Synthesis Parameters for Phthalate Esters

ParameterDimethyl Phthalate Dimethyl 3,5-Dimethoxyphthalate
CatalystH₂SO₄Not reported
Reaction Temp (°C)100–140Not reported
PurificationIon exchange, strippingColumn chromatography
Purity (%)>99 >95

Physicochemical Properties

Thermal Stability

Unsubstituted dimethyl phthalate exhibits a boiling point of 65 °C and flash point of 11 °C . Methoxy groups are expected to increase thermal stability due to electron-donating effects, potentially raising the boiling point above 100 °C.

Solubility and Reactivity

  • Solubility: Likely miscible with organic solvents (e.g., methanol, acetone) but insoluble in water, similar to DMP .

  • Hydrolysis: Susceptible to esterase-mediated hydrolysis in biological systems, forming monoester metabolites .

Toxicological and Environmental Considerations

Mammalian Toxicity

DMP undergoes rapid hydrolysis to monomethyl phthalate (MMP) in rodent models, with low acute toxicity (LD₅₀ >5 g/kg) . Methoxy groups could alter metabolic pathways, necessitating targeted studies.

Environmental Persistence

Phthalate esters are subject to microbial degradation, but methoxy groups may impede hydrolysis rates, increasing environmental persistence .

Research Gaps and Future Directions

  • Synthetic Optimization: Develop regioselective methoxylation protocols to isolate the 3,6-isomer.

  • Spectroscopic Characterization: Publish IR, NMR, and mass spectra for definitive identification.

  • Toxicity Profiling: Evaluate endocrine disruption potential using in vitro assays.

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